3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine - 853784-21-1

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Catalog Number: EVT-1788830
CAS Number: 853784-21-1
Molecular Formula: C7H8F3N3
Molecular Weight: 191.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step synthesis involving cyclization reactions: Similar to the synthesis of apixaban [, ], building the pyrazolo[3,4-c]pyridine core could involve multiple steps like condensation reactions, cyclizations, and subsequent modifications to introduce the desired substituents.
  • Utilization of substituted pyrazoles and pyridines: Utilizing readily available substituted pyrazoles or tetrahydropyridines as starting materials and further derivatizing them to construct the final compound. [, , ]
Molecular Structure Analysis
  • Tetrahydropyridine conformation: The tetrahydropyridine ring will likely adopt a half-chair conformation, as observed in numerous related derivatives. [, , , , , ]
Physical and Chemical Properties Analysis
  • Trifluoromethyl group: This group is known to increase lipophilicity and metabolic stability, which are crucial for drug-like properties. []
Applications
  • Factor Xa inhibitors: Apixaban, a well-known anticoagulant drug, shares a similar core structure with the compound under discussion. This similarity suggests possible applications in developing novel anticoagulants. [, , , , ]
  • P2X7 antagonists: Several studies explore related tetrahydropyridine derivatives as P2X7 antagonists, targeting inflammatory and neurological disorders. This finding highlights the potential of this scaffold for developing therapies for such conditions. [, , ]
  • Antimicrobial agents: Research on pyrazolopyrimidine derivatives, structurally analogous to our compound, demonstrates promising antimicrobial activity. This information suggests the potential of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine as a starting point for developing new antimicrobial agents. [, ]

1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

    Compound Description: This compound is a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Its crystal structure reveals a half-chair conformation for the reduced pyridine ring with an equatorial methylsulfonyl substituent []. The compound forms centrosymmetric dimers through C–H···π(arene) hydrogen bonds [].

1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

    Compound Description: This compound is structurally similar to the 4-fluorophenyl analogue described above []. Crystallographic analysis indicates a half-chair conformation for the reduced pyridine ring and an equatorial methylsulfonyl group []. It forms ribbons of R33(18) rings via C–H···O hydrogen bonds, further connected by C–Cl···π(arene) interactions [].

1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

    Compound Description: This 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, with a half-chair pyridine ring conformation and equatorial methylsulfonyl group [], differs conformationally from the 4-fluorophenyl and 4-chlorophenyl analogues in the relative orientation of its N-benzyl and methylsulfonyl substituents []. It forms sheets through C–H···O and C–H···π(arene) hydrogen bonds [].

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

    Compound Description: JNJ 10329670 is a potent, selective, orally available, nonpeptidic, noncovalent inhibitor of human cathepsin S []. It shows high affinity for cathepsin S (Ki ~30 nM) but significantly lower activity against the mouse, dog, monkey, and bovine enzymes []. JNJ 10329670 is inactive against other proteases, including the closely related cathepsins L, F, and K [].

3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

    Compound Description: Identified through high-throughput screening, this compound represents a novel class of human eosinophil phosphodiesterase (PDE4) inhibitors [].

3-Aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines

    Compound Description: This group of compounds was investigated for their in vitro ability to displace [3H]prazosin []. Quantitative structure-activity relationship (QSAR) studies identified significant correlations between displacement activity and physicochemical parameters, including hydrophobic (π), electronic (σ), and van der Waals volume (VW) [].

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

    Compound Description: This compound is a close analog of Compound 29, also belonging to the 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine class of P2X7 antagonists []. It displayed robust P2X7 receptor occupancy in rats with an ED50 value of 0.07 mg/kg and demonstrated good solubility and tolerability in preclinical species []. It was selected as a clinical candidate for phase I clinical trials [].

Properties

CAS Number

853784-21-1

Product Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-4-1-2-11-3-5(4)12-13-6/h11H,1-3H2,(H,12,13)

InChI Key

USWUQQKHXVZMAO-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=NN2)C(F)(F)F

Canonical SMILES

C1CNCC2=C1C(=NN2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.